2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine
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Overview
Description
2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a three-dimensional structure. The presence of an oxaspiro group and an amine group makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with an amine group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into specific binding sites, modulating the activity of these targets. The presence of the amine group can facilitate interactions through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-amine: Similar spirocyclic structure with an additional nitrogen atom.
2-Oxaspiro[3.3]heptan-6-amine: Lacks the ethan-1-amine side chain.
Uniqueness
2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine is unique due to its specific combination of the oxaspiro group and the ethan-1-amine side chain. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-(2-oxaspiro[3.3]heptan-6-yl)ethanamine |
InChI |
InChI=1S/C8H15NO/c9-2-1-7-3-8(4-7)5-10-6-8/h7H,1-6,9H2 |
InChI Key |
YGFWVWMYCIVDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12COC2)CCN |
Origin of Product |
United States |
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